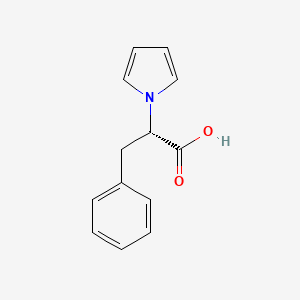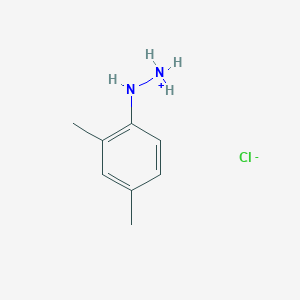
6-bromo-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form an intermediate compound. This intermediate is then reacted with phenyl isothiocyanate in ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions: 6-Bromo-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include palladium acetate (Pd(OAc)2) and Xantphos as a ligand in the presence of appropriate nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolinone derivatives, depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 6-bromo-1H-quinazolin-4-one and its derivatives involves interaction with various molecular targets:
Molecular Targets: These compounds have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and other kinases.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and cytotoxic effects on cancer cells.
相似化合物的比较
Quinazolin-4-one: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological properties.
6-Chloro-1H-quinazolin-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and potency.
Uniqueness: 6-Bromo-1H-quinazolin-4-one is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential biological activities compared to its non-brominated counterparts .
属性
IUPAC Name |
6-bromo-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEISJPVPHWEHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7723318.png)
![6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B7723330.png)
![6-tert-butyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7723334.png)






